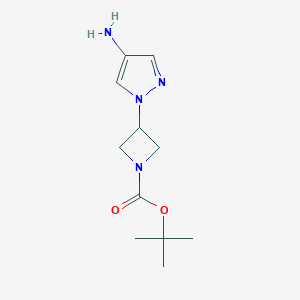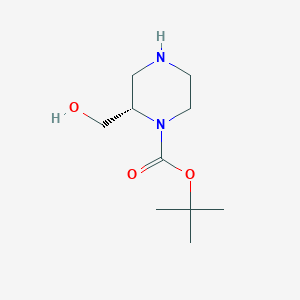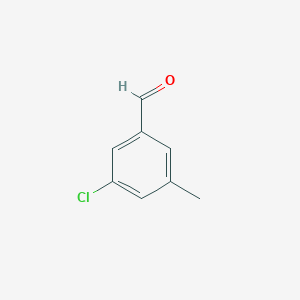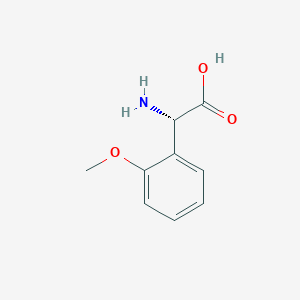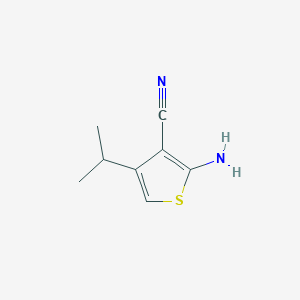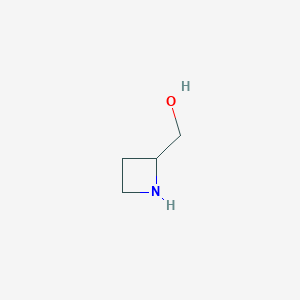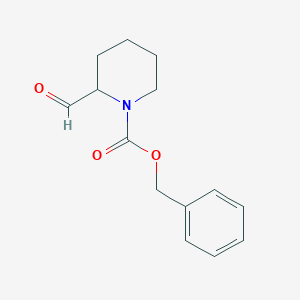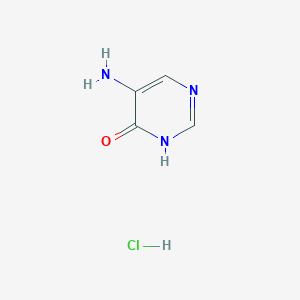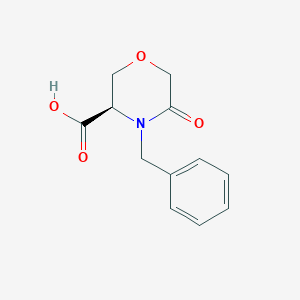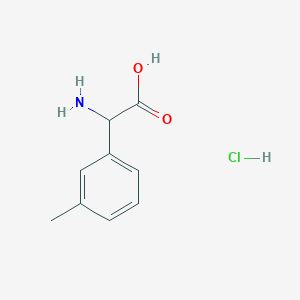
(2R,3S)-2-aminobutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .Aplicaciones Científicas De Investigación
Biobutanol Production
Biobutanol, a promising alternative fuel with properties similar to gasoline, has been extensively studied for its production from various substrates including corn stover. The process involves acetone–butanol–ethanol (ABE) fermentation, highlighting the significance of understanding the structural composition, pretreatment, and generation of sugars from corn stover. This approach, supported by government mandates for alternative energy sources, emphasizes the need for efficient and cost-effective production methods to enhance the economic viability of biobutanol as a sustainable fuel option (Baral, Slutzky, Shah, Ezeji, Cornish, & Christy, 2016).
Downstream Processing of Biologically Produced Diols
The downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, is crucial due to its significant impact on the overall production costs. Innovative methods for the recovery and purification of these diols from fermentation broths are essential to reduce costs and improve efficiency. Techniques like evaporation, distillation, and membrane filtration are explored, with a focus on enhancing yield, purity, and reducing energy consumption. This research underscores the potential of biologically produced diols in various industrial applications and the need for advancements in separation technologies (Xiu & Zeng, 2008).
Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as a versatile raw material in the fine organic synthesis industry, utilized in producing a range of products including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. The review by Nazarov, Miroshnichenko, Ivakh, and Uspensky (2021) highlights the industrial applications of 3- and 4-substituted amino-1,2,4-triazoles. This encompasses their use in creating plant protection products, insecticides, fungicides, and various medications, showcasing the broad utility of amino-1,2,4-triazoles in synthesizing compounds with significant industrial and medical value (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Propiedades
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-aminobutane-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

